REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10](N(CC)CC)[CH3:11].C(Br)C.O>C1C=CC=CC=1>[CH2:10]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[CH3:1])[CH3:11]
|
Name
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|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C=CC=C1Cl
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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obtained in Reference Example 1
|
Type
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ADDITION
|
Details
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is added to the solution
|
Type
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CUSTOM
|
Details
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the reaction
|
Type
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CUSTOM
|
Details
|
After the completion of the reaction
|
Type
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CUSTOM
|
Details
|
The benzene layer is separated
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Type
|
CUSTOM
|
Details
|
results in 12 g of N-ethyl-2-methyl-chloroaniline as the fraction of 125°-126° C./10 mmHg
|
Name
|
|
Type
|
|
Smiles
|
C(C)NC1=C(C(=CC=C1)Cl)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |